Home > Products > Screening Compounds P65499 > 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide
3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide - 1788560-73-5

3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide

Catalog Number: EVT-2814898
CAS Number: 1788560-73-5
Molecular Formula: C19H19FN4O3
Molecular Weight: 370.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Relevance: While Ivacaftor does not share a direct structural resemblance to 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, the paper discusses it in the context of identifying potentiators for the ∆F508-CFTR protein. This suggests a shared interest in compounds that can modulate ion channel activity, particularly those relevant to CF. The research aims to discover new potentiators that do not interfere with corrector action, unlike Ivacaftor, which has been reported to negatively impact the efficacy of some investigational correctors [].

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

Compound Description: AMG 458 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This kinase is often dysregulated in various cancers. [, ]

Relevance: AMG 458 is structurally similar to 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, sharing a core pyrazole carboxamide structure. Additionally, both compounds are involved in targeting specific protein targets relevant to disease pathways, with AMG 458 inhibiting c-Met and the target compound potentially interacting with similar targets [, ]. The study on AMG 458 highlights the importance of understanding a compound's chemical reactivity and potential for forming adducts, particularly with glutathione, which can influence its efficacy and safety profile []. This knowledge is valuable when considering the design and development of related compounds like 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, guiding the exploration of structural modifications to potentially improve its pharmacological properties.

Relevance: Though not structurally identical, Compound 5 and 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide share a common structural motif: a carboxamide group linked to an aromatic ring. This suggests that both compounds might exhibit similar binding interactions with their respective targets, highlighting the importance of this specific chemical group for their activity. The study on Compound 5 emphasizes the challenge of achieving a desirable balance between potency and selectivity when developing enzyme inhibitors for therapeutic use. This insight is pertinent to the development of 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, underscoring the need to optimize its selectivity profile against potential off-target interactions to improve its therapeutic potential [].

N-(3-(3,4-dichlorophenyl)propyl)-4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide (Compound 6a)

Compound Description: Similar to Compound 5, Compound 6a also acts as a reversible inhibitor of endothelial lipase (EL), showing potency in inhibiting EL activity. It shares the same selectivity profile as Compound 5, displaying selectivity against lipoprotein lipase (LPL) but lacking selectivity against hepatic lipase (HL). []

Relevance: Compound 6a and 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide both possess a carboxamide group attached to a heterocyclic ring, indicating a potential for similar binding interactions with target proteins. This structural similarity underscores the potential relevance of these compounds in understanding the structure-activity relationships of compounds targeting EL or related enzymes. Furthermore, the research on Compound 6a, along with Compound 5, underscores the challenges in developing EL inhibitors that are both potent and selective, as both compounds, despite showing good potency, lack the desired selectivity against HL, hindering their potential as therapeutic agents for increasing HDL-C levels []. This highlights the complexities involved in drug design and emphasizes the need for continued research to overcome such challenges.

5-(4-chlorophenyl)-1-(2,4-dichloro-phenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a well-characterized, selective antagonist of the cannabinoid type 1 (CB1) receptor. It is often employed in research to investigate the role of the CB1 receptor in various physiological and behavioral processes. [, , , ]

Relevance: SR141716A exhibits structural similarities to 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, particularly the presence of a central pyrazole ring substituted with a carboxamide group and halogenated phenyl rings. This shared scaffold suggests potential for overlapping pharmacological activities, highlighting the need to assess the target compound's interaction with the CB1 receptor. The research emphasizes the importance of understanding the functional selectivity of CB2 receptor ligands, like SR141716A, as they can exhibit diverse effects depending on the specific signaling pathway activated []. This knowledge is crucial when investigating related compounds, such as 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, and their potential interactions with cannabinoid receptors.

(R)-(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN55,212-2)

Compound Description: WIN55,212-2 is a potent and widely studied aminoalkylindole cannabinoid agonist that binds to both CB1 and CB2 receptors. It is frequently used in research to investigate the effects of cannabinoid receptor activation. [, , , ]

Relevance: While structurally distinct from 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, the paper discusses WIN55,212-2 in the context of cannabinoid receptor pharmacology, suggesting a shared interest in compounds interacting with these receptors. The studies on WIN55,212-2, especially its functional selectivity at CB2 receptors and its ability to induce tolerance upon chronic administration [, , ], offer valuable insights for exploring the pharmacological profile of related compounds, such as 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide.

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55,940)

Compound Description: CP55,940 is a potent and widely used synthetic cannabinoid agonist that exhibits high affinity for both CB1 and CB2 receptors. It is classified as a "classical" cannabinoid due to its structural similarity to Δ9-tetrahydrocannabinol (THC) and is frequently employed in research to explore the effects of cannabinoid receptor activation. [, ]

Relevance: Although structurally different from 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, CP55,940 is discussed in the context of cannabinoid receptor pharmacology, indicating a shared interest in compounds that interact with these receptors. Research on CP55,940 highlights its potent agonist activity at both CB1 and CB2 receptors and its involvement in modulating sensory neurotransmission [, ].

N-[(1S)-endo-1,3,3,-trimetyl bicyclo [2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a selective antagonist of the cannabinoid type 2 (CB2) receptor, often used to investigate the specific roles of CB2 receptor activation in various physiological processes. []

Relevance: Despite structural differences from 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, SR144528 is relevant due to its role in cannabinoid receptor pharmacology. This suggests a shared interest in compounds that interact with this receptor family. By comparing the pharmacological profiles of these compounds, researchers can gain a deeper understanding of structure-activity relationships and potentially identify novel therapeutic candidates for conditions related to cannabinoid receptor function [].

(2-methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-015)

Compound Description: JWH-015 is a synthetic cannabinoid agonist that selectively activates the CB2 receptor. It is frequently employed in research to investigate the specific effects of CB2 receptor activation. []

Relevance: JWH-015, although structurally dissimilar to 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, is relevant due to its role as a cannabinoid receptor agonist, particularly its selectivity for the CB2 receptor []. This suggests a shared interest in compounds that target cannabinoid receptors.

1,3-di-o-tolyguanidine (DTG)

Compound Description: DTG is an imidazoline receptor agonist that binds to presynaptic imidazoline receptors involved in regulating neurotransmitter release, particularly norepinephrine. []

Relevance: Although not structurally similar to 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, DTG is relevant as it highlights the existence of non-classical presynaptic receptors, such as imidazoline receptors, that can modulate neurotransmitter release, suggesting potential alternative targets for compounds like the target compound [].

4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline (BDF 6143)

Compound Description: BDF 6143 is a selective agonist of the imidazoline I2 receptor subtype. It is commonly used in research to investigate the physiological and pharmacological roles of this receptor subtype, particularly in the central nervous system. []

Relevance: While not structurally identical to 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, BDF 6143 is relevant due to its interaction with imidazoline receptors, a class of receptors involved in various physiological processes, including neurotransmitter release and cardiovascular regulation. The study suggests that presynaptic imidazoline receptors, like those targeted by BDF 6143, might share binding domains with cannabinoid receptors or interact with them in a yet unknown way []. This information is relevant when considering potential off-target effects or interactions of 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide with imidazoline receptors, emphasizing the need for comprehensive pharmacological profiling.

Aganodine

Compound Description: Aganodine is a guanidine derivative that acts as a selective antagonist at the ryanodine receptor (RyR), a calcium channel found in skeletal muscle, cardiac muscle, and neurons. It is primarily recognized for its research applications, particularly in studying calcium signaling and muscle physiology. []

Relevance: Although structurally dissimilar to 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide, aganodine is relevant in the context of studying presynaptic imidazoline receptors. The research suggests that these receptors might share similarities or functional connections with other receptor systems, such as cannabinoid receptors []. This insight underscores the complexity of receptor interactions and highlights the importance of considering potential cross-talk between different receptor families when investigating the pharmacological profile of compounds like 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions that incorporate various reagents and conditions. One common approach includes:

  1. Formation of the Pyrazole Ring: The initial step involves the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole structure.
  2. Introduction of Functional Groups: Subsequent reactions may involve alkylation or acylation to introduce the 4-fluorophenyl group and the carboxamide functionality.
  3. Hydroxylation: The introduction of the hydroxy group on the propyl chain can be achieved through reduction or substitution reactions using hydroxyalkylating agents.
  4. Pyridine Derivative Synthesis: The oxopyridine moiety can be synthesized via cyclization reactions involving pyridine derivatives and appropriate electrophiles.

Each step requires careful optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Reactions and Technical Details

The compound may undergo several chemical reactions typical for amides and pyrazoles:

  1. Hydrolysis: Under acidic or basic conditions, the carboxamide group can undergo hydrolysis, leading to the formation of corresponding carboxylic acid and amine.
  2. Substitution Reactions: The fluorine atom on the phenyl ring may participate in nucleophilic substitution reactions, allowing for further functionalization.
  3. Reduction Reactions: The carbonyl groups present in the oxopyridine moiety can be reduced to alcohols or aldehydes under specific conditions.

These reactions are significant for modifying the compound's structure for enhanced pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully elucidated but is likely related to its interactions with specific biological targets such as enzymes or receptors involved in disease pathways. The presence of both hydrophilic (hydroxy and carboxamide groups) and lipophilic (fluorophenyl group) components suggests that it may interact with both polar and nonpolar regions within biological systems.

Preliminary studies indicate potential activity against certain cancer cell lines, possibly through inhibition of specific kinases or other signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide include:

  • Molecular Weight: 397.4 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • Solubility: Likely soluble in organic solvents due to its aromatic nature.

Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .

Applications

Scientific Uses

3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide has potential applications in medicinal chemistry, particularly in drug development focused on cancer therapies or other diseases involving enzyme dysregulation. Its unique structural features make it a candidate for further investigation into its pharmacological effects, including anti-inflammatory or anti-cancer properties .

Properties

CAS Number

1788560-73-5

Product Name

3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide

IUPAC Name

5-(4-fluorophenyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylpyrazole-3-carboxamide

Molecular Formula

C19H19FN4O3

Molecular Weight

370.384

InChI

InChI=1S/C19H19FN4O3/c1-23-17(10-16(22-23)13-5-7-14(20)8-6-13)19(27)21-11-15(25)12-24-9-3-2-4-18(24)26/h2-10,15,25H,11-12H2,1H3,(H,21,27)

InChI Key

MSDLKCLAYPQIAA-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(CN3C=CC=CC3=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.